4-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
Description
4-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring and a benzamide moiety
Properties
IUPAC Name |
4-methyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-3-8-17-15-12(14-16-17)13-11(18)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUYWBOQTGDBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. This reaction is often carried out under acidic conditions and elevated temperatures to facilitate ring closure.
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction. This involves the reaction of a benzoyl chloride derivative with an amine group, forming the benzamide linkage.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction, where an appropriate alkyl halide reacts with the tetrazole-benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide or tetrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound shares a similar benzamide structure but differs in the substituents on the benzene ring.
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Another benzamide derivative with different substituents, showing varied biological activities.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: A structurally related compound with a disulfide linkage, used in different chemical applications.
Uniqueness
4-methyl-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzamide derivatives, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
